molecular formula C11H12O B092050 1-[(1S,2R)-2-phenylcyclopropyl]ethanone CAS No. 17597-82-9

1-[(1S,2R)-2-phenylcyclopropyl]ethanone

Cat. No.: B092050
CAS No.: 17597-82-9
M. Wt: 160.21 g/mol
InChI Key: LFKRVDCVJRDOBG-MNOVXSKESA-N
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Description

1-[(1S,2R)-2-Phenylcyclopropyl]ethanone is a chiral cyclopropane-containing ketone with the molecular formula C₁₁H₁₂O and a molecular weight of 160.216 g/mol . Its stereochemistry is defined by the (1S,2R) configuration at the cyclopropane ring, which confers unique spatial and electronic properties. The compound features a phenyl group attached to the cyclopropane ring and an acetyl group (ethanone) at the adjacent carbon.

Key identifiers include:

  • CAS Registry Number: 14063-86-6 (for the (1R,2R) isomer; stereoisomerism noted) .
  • ChemSpider ID: 5361837 (for the (1R,2R) isomer) .
  • MDL Numbers: MFCD18829600, MFCD28383825 .

Properties

CAS No.

17597-82-9

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

1-[(1S,2R)-2-phenylcyclopropyl]ethanone

InChI

InChI=1S/C11H12O/c1-8(12)10-7-11(10)9-5-3-2-4-6-9/h2-6,10-11H,7H2,1H3/t10-,11+/m1/s1

InChI Key

LFKRVDCVJRDOBG-MNOVXSKESA-N

SMILES

CC(=O)C1CC1C2=CC=CC=C2

Isomeric SMILES

CC(=O)[C@H]1C[C@H]1C2=CC=CC=C2

Canonical SMILES

CC(=O)C1CC1C2=CC=CC=C2

Synonyms

Ethanone, 1-[(1R,2S)-2-phenylcyclopropyl]-, rel- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

(1R,2R)-2-Phenylcyclopropyl Ethanone

  • Key Difference : Stereochemistry at the cyclopropane ring (1R,2R vs. 1S,2R).
  • Impact: Altered spatial arrangement may influence binding to chiral receptors or catalytic sites. For example, enantiomers of trans-1-(2-phenylcyclopropyl)ethanone exhibit distinct optical rotations: (1’S,2’S) enantiomer shows [α]D²⁰ = +116.2°, while the (1’R,2’R) form has [α]D²⁴ = -275.5° .
  • Synthesis : Synthesized via palladium-catalyzed asymmetric oxidation, achieving 97% yield for the racemic mixture .

1-[(1R,2R)-2-(4-Bromo-2-Fluorophenyl)Cyclopropyl]Ethanone

  • Key Difference : Halogen substituents (Br, F) on the phenyl ring.
  • Molecular weight increases to 257.1 g/mol .
  • Applications : Used in medicinal chemistry for tuning lipophilicity and metabolic stability .

Functionalized Cyclopropane Derivatives

1-((1R,2R,3R)-2-(3-Isopropylfuran-2-yl)-3-Methylcyclopentyl)Ethanone

  • Key Difference : Cyclopentane ring replaces cyclopropane; additional isopropyl-furan substituent.
  • Source : Isolated from Litsea cubeba (大果木姜子) leaf volatiles .
  • Biological Activity : Exhibits 11.259% relative content in leaf extracts and correlates with antioxidant capacity (DPPH/ABTS assays) .

Anhydrocannabimovone (ACBM) and Cannabimovone (BM)

  • Key Difference : Complex fused-ring systems (cyclopenta[b]benzofuran) and hydroxyl/pentyl substituents .
  • Biological Context: Isolated from Cannabis sativa but scarce in natural sources (<1% abundance). No pharmacological data available, highlighting a research gap .

Substituted Phenylpropyl and Benzofuran Analogues

Enantiopure Methanobenzofuroazocinyl Derivatives

  • Examples: ((3R,6aS,11aS)-10-Methoxy-...-2-yl)((1S,2R)-2-phenylcyclopropyl)methanone (89.2% yield) .
  • Key Difference: Methanobenzofuroazocinyl scaffold adds rigidity and aromaticity.
  • Pharmacology : Evaluated for receptor binding affinity; stereochemistry (e.g., 1S,2R vs. 1R,2S) significantly alters activity .

5-(Benzofuran-2-yl)-2-((1S,2R,5R)-2-Isopropyl-5-Methylcyclohexyl)Benzene-1,3-Diol

  • Key Difference : Benzofuran and cyclohexyl substituents.
  • Synthesis : Achieved via chemoselective epoxidation of CBD derivatives (52% yield) .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Notes Source
1-[(1S,2R)-2-Phenylcyclopropyl]ethanone C₁₁H₁₂O 160.216 Phenyl, cyclopropane, ethanone Synthetic precursor; chiral catalyst
(1R,2R)-2-(4-Bromo-2-Fluorophenyl) variant C₁₁H₁₀BrFO 257.1 Br, F on phenyl Medicinal chemistry applications
1-((1R,2R,3R)-3-Isopropylfuran derivative C₁₅H₂₀O₂ 244.32 Cyclopentane, isopropyl-furan Antioxidant (Litsea cubeba)
Anhydrocannabimovone (ACBM) C₂₀H₂₄O₃ 312.41 Cyclopenta[b]benzofuran core Phytocannabinoid; low natural abundance

Key Research Findings

Stereochemical Influence: The (1S,2R) configuration in this compound enhances enantioselectivity in catalytic reactions compared to its (1R,2R) isomer .

Natural Product Analogues : Cyclopentane-containing derivatives from Litsea cubeba demonstrate structure-dependent antioxidant activity, with hydroxyl/methoxy groups enhancing radical scavenging .

Phytocannabinoid Complexity: Non-classic cannabinoids like ACBM highlight the role of fused-ring systems in bioactivity, though isolation challenges hinder study .

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